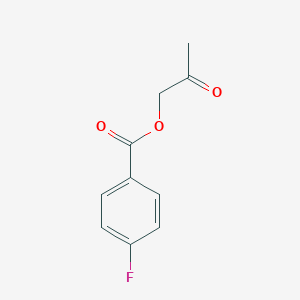

2-Oxopropyl 4-fluorobenzoate

Description

Overview of Ester Chemistry in Advanced Organic Synthesis

Esters are a fundamental class of organic compounds, widely distributed in nature and crucial in synthetic chemistry. openstax.orgebsco.com They are characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another organic group (R-COO-R'). The formation of esters, known as esterification, is a cornerstone of organic synthesis, allowing for the construction of complex molecules with diverse functionalities. numberanalytics.comiranchembook.ir

One of the most classic methods for ester synthesis is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. openstax.orgmasterorganicchemistry.com This reversible reaction is essential for producing esters on both laboratory and industrial scales. masterorganicchemistry.com Esters are not only final products but also serve as key intermediates in multi-step syntheses. They can undergo various transformations, such as hydrolysis back to carboxylic acids and alcohols, reduction to primary alcohols, and reaction with Grignard reagents to form tertiary alcohols. openstax.org This chemical versatility makes esters indispensable tools in the synthesis of pharmaceuticals, polymers, and other advanced materials. numberanalytics.comiranchembook.irrushim.ru

Strategic Significance of Fluorinated Organic Compounds in Chemical Design

The introduction of fluorine into organic molecules is a key strategy in modern chemical design, particularly in medicinal chemistry and materials science. nih.govacs.org The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds. wikipedia.org

Fluorine's high electronegativity significantly alters the electronic properties of a molecule. It can modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions. nih.govwikipedia.org In drug design, the substitution of hydrogen with fluorine can lead to improved metabolic stability, increased lipophilicity (which can enhance membrane permeability), and better binding affinity to target proteins. nih.govresearchgate.netacs.org Consequently, a significant number of modern pharmaceuticals contain fluorine. acs.org However, the very stability of some highly fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), has led to environmental concerns due to their persistence. acs.orgacs.org

Positioning 2-Oxopropyl 4-fluorobenzoate (B1226621) within Academic Chemical Investigations

2-Oxopropyl 4-fluorobenzoate is primarily utilized as a research compound. Its structure is a combination of a fluoroaryl group and an oxopropyl ester moiety. The fluorine atom at the para-position of the benzene (B151609) ring enhances the compound's stability against electrophilic substitution, while the 2-oxopropyl group provides a reactive ketone site for further chemical modifications. vulcanchem.com

The synthesis of this compound can be achieved through methods like the acid-catalyzed esterification of 4-fluorobenzoic acid and 2-oxopropanol (hydroxyacetone). vulcanchem.com Research related to this compound includes its potential use as an intermediate in the synthesis of more complex molecules. For instance, it is listed as a related product in the context of synthesizing other chemical building blocks. bldpharm.com Furthermore, derivatives of this structural motif have been explored. A study reported a one-pot, three-component reaction to create complex benzoate (B1203000) derivatives using 4-fluorobenzoic acid as a starting material, highlighting the utility of the fluoroaryl component in multicomponent reactions. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1943701-17-4 vulcanchem.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₉FO₃ vulcanchem.com |

| Molecular Weight | 196.17 g/mol vulcanchem.com |

| IUPAC Name | this compound vulcanchem.com |

This table contains data sourced from multiple chemical suppliers and databases.

Historical Context of Related Fluoroaryl and Oxopropyl Ester Research

The investigation of fluoroaryl and oxopropyl esters has evolved within distinct but converging areas of chemical research.

The study of fluoroaryl compounds gained significant momentum in the mid-20th century, driven by the unique properties imparted by fluorine. Early research focused on the synthesis and reactivity of simple fluorinated aromatic compounds. The development of selective fluorinating agents expanded the synthetic toolbox, allowing chemists to incorporate fluorine into complex molecules with high precision. researchgate.net This has been particularly impactful in medicinal chemistry, where fluoroaryl groups are now common motifs in many drugs. acs.org Research has also explored the use of fluoroaryl compounds in materials science, for example, in the development of liquid crystals. researchgate.net Mechanistic studies have also been important, such as investigations into the deacylation of polyfluoroaryl ketones and esters under basic conditions. lboro.ac.uk

Research into oxopropyl esters , which contain a ketone function within the ester's alcohol-derived portion, is linked to the broader field of keto-esters. These bifunctional compounds are valuable synthetic intermediates. For example, 2-oxopropyl benzoate, a closely related non-fluorinated analog, is used as a building block in organic synthesis. bldpharm.com Studies on more complex structures, such as adamantane-based 2-oxopropyl benzoate derivatives, have been conducted to explore their potential biological activities, including antioxidant and anti-inflammatory properties. mdpi.com The historical development of beta-alanine (B559535) derivatives, which can also feature ester and other functional groups, provides a parallel context for the synthesis of complex, multifunctional molecules for specialized applications.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-fluorobenzoic acid |

| 2-oxopropanol (hydroxyacetone) |

Properties

IUPAC Name |

2-oxopropyl 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBMYMUUGMAKKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Oxopropyl 4 Fluorobenzoate

Established Synthetic Routes and Optimizations

Catalytic Approaches in 2-Oxopropyl 4-fluorobenzoate (B1226621) Synthesis

Transition Metal Catalysis (e.g., Palladium) in Fluorobenzoate Derivatives

Transition metal catalysis, particularly with palladium, offers robust methods for the formation of C-O bonds in ester synthesis. These reactions often involve the cross-coupling of aryl halides or their equivalents with alcohols. For fluorobenzoate derivatives, palladium-catalyzed reactions provide a reliable route.

Palladium-catalyzed methods are known for their high efficiency and functional group tolerance. nih.govnsf.gov For instance, the palladium-catalyzed arylation of trimethylsilyl (B98337) enolates of esters with aryl halides is a general procedure that proceeds in high yield. nih.gov This approach can be adapted for the synthesis of fluorobenzoate esters. Another strategy involves the decarbonylative borylation of aryl anhydrides, which can then be used to form arylboronate esters, versatile intermediates in cross-coupling reactions. nsf.gov

Recent advancements have focused on developing more sustainable and efficient catalytic systems. For example, innovative catalysts containing two noble metals, such as rhodium and ruthenium, have shown remarkable efficiency in ester-producing reactions using oxygen as the sole oxidant. labmanager.com Such cross-dehydrogenative coupling (CDC) reactions are atom-economical and minimize waste. labmanager.com While not specific to 2-oxopropyl 4-fluorobenzoate, these methodologies highlight the potential for developing greener routes to fluorobenzoate esters.

The synthesis of fluorinated compounds, including fluorobenzoate derivatives, often utilizes transition metal catalysis to facilitate the introduction of fluorine. beilstein-journals.org Palladium-catalyzed fluorination of aryl triflates and bromides is a known method for producing aryl fluorides. beilstein-journals.org Furthermore, palladium-catalyzed C-H fluorination of arenes at room temperature has been achieved using mild electrophilic fluorinating reagents. beilstein-journals.org

A patent describes a process for preparing 2-nitro-5-fluoro-3',4'-dichlorobiphenyl through a decarboxylative cross-coupling of 2-nitro-5-fluorobenzoic acid salts with 1-bromo-3,4-dichlorobenzene. This reaction is catalyzed by two different transition metals. google.com While this example leads to a biphenyl (B1667301) derivative, the underlying principle of transition metal-catalyzed decarboxylative coupling could be conceptually applied to the synthesis of esters from fluorobenzoic acids.

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis for ester synthesis, often providing mild reaction conditions and high selectivity. rsc.org These methods avoid the use of potentially toxic and expensive heavy metals.

Various organocatalysts have been developed for esterification. For instance, N-heterocyclic carbenes (NHCs) can act as metal-free and eco-friendly organocatalysts for the esterification of α,β-unsaturated aldehydes with alcohols. bohrium.com Sulfur(IV)-based organocatalysts have also been designed for the direct esterification of carboxylic acids and alcohols. rsc.org In some systems, the choice of organocatalyst can even control the direction of the reaction, with certain catalysts favoring ester formation and others promoting hydrolysis. d-nb.info

In the context of fluorobenzoate derivatives, while specific examples for this compound are not prevalent, the general principles of organocatalytic esterification are applicable. For example, the synthesis of 2-pyridyl oxazoline (B21484) esters and their application in enantioselective reductions has been explored, demonstrating the utility of organocatalysis in creating complex ester-containing molecules. arkat-usa.org The synthesis of benzoate (B1203000) esters in this context was found to be synthetically simple. arkat-usa.org

Research into the organocatalytic esterification of polysaccharides like starch highlights the potential for these methods in various applications. rsc.orgbohrium.comresearchgate.net While the substrate is different, the underlying catalytic principles for forming the ester linkage are relevant.

Novel Synthetic Approaches and Derivatization

Recent research in ester synthesis has focused on developing more environmentally friendly and efficient methods, as well as strategies for the selective synthesis of complex ester molecules.

Development of Green Chemistry Principles in Ester Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In ester synthesis, this translates to the use of safer solvents, renewable starting materials, and catalyst-free or more efficient catalytic systems. mdpi.comresearchgate.net

Aqueous Media Reactions

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Recently, a simple and efficient method for the direct amidation of esters was developed using only water as the solvent, without any additional catalysts or reagents. rsc.org This highlights a growing trend in utilizing aqueous media for traditionally non-aqueous reactions. While this example is for amidation, the principle of using water as a green solvent is a key area of research in ester synthesis as well. rsc.org The synthesis of cellulose (B213188) acid half-esters has also been achieved in water-based media, demonstrating a green approach to esterification. nih.gov

Catalyst-Free Conditions

Developing catalyst-free synthetic methods is a significant goal in green chemistry, as it simplifies reaction procedures and purification, and avoids issues related to catalyst toxicity and cost. rug.nl Catalyst-free esterification of alcohols with acetyl chloride under solvent-free conditions has been reported as an environmentally benign technique. iiste.org This method is applicable to a variety of alcohols. iiste.org

Other catalyst-free approaches include domino reactions, such as the conjugate addition, decarboxylation, and esterification of coumarin (B35378) carboxylic acids with pyrazolones in alcohol as a solvent. rsc.org Visible-light-induced synthesis of esters through a self-propagating radical reaction offers another mild and catalyst-free option. acs.org High-pressure activation has also been shown to be an effective method for catalyst- and solvent-free esterification. beilstein-journals.org

Chemo- and Regioselective Preparations of Oxopropyl Esters

The synthesis of β-keto esters, such as 2-oxopropyl esters, often requires precise control over the reaction to achieve the desired chemo- and regioselectivity.

One approach to synthesizing γ-acetoxy β-keto esters is through the Au(I)-catalyzed regioselective hydration of γ-acetoxy-α,β-acetylinic esters. acs.org This method is mild and tolerates a wide variety of functional groups. acs.org Another strategy involves the regioselective hydration of 3-alkynoates to form γ-keto esters, which can be a precursor to β-keto esters. thieme-connect.com

Copper-catalyzed regioselective annulation of β-keto esters with propargyl acetates provides access to polysubstituted furans, demonstrating the utility of β-keto esters as building blocks in more complex syntheses. nih.govacs.org This highlights the importance of developing selective methods for preparing these key intermediates.

The table below provides a summary of the reaction conditions for the synthesis of various ester derivatives, illustrating the diversity of approaches available.

| Catalyst/Condition | Reactants | Product Type | Reference |

| Palladium-catalysis | Trimethylsilyl enolates of esters, Aryl halides | α-Aryl carboxylic acid derivatives | nih.gov |

| Organocatalysis (Sulfur(IV)) | Carboxylic acids, Alcohols | Esters | rsc.org |

| Aqueous Media | Esters, Amines | Amides | rsc.org |

| Catalyst-Free | Alcohols, Acetyl chloride | Esters | iiste.org |

| Au(I)-catalysis | γ-Acetoxy-α,β-acetylinic esters | γ-Acetoxy β-keto esters | acs.org |

| Copper-catalysis | β-Keto esters, Propargyl acetates | Polysubstituted furans | nih.govacs.org |

Table 1: Selected Synthetic Methodologies for Esters and Related Derivatives

Spectroscopic and Analytical Characterization Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of various NMR experiments, the connectivity of atoms and the electronic environment of nuclei within 2-Oxopropyl 4-fluorobenzoate (B1226621) can be meticulously mapped.

Proton (¹H) NMR Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 2-Oxopropyl 4-fluorobenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons of the 4-fluorobenzoyl moiety and the aliphatic protons of the 2-oxopropyl group. The aromatic region is expected to show two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the ester group (H-2 and H-6) would appear downfield due to the deshielding effect of the carbonyl group, while the protons ortho to the fluorine atom (H-3 and H-5) would appear slightly upfield. The coupling between these adjacent aromatic protons would result in a doublet of doublets or two distinct doublets, with a typical ortho-coupling constant (³JHH) of approximately 8-9 Hz.

The aliphatic region would feature two signals. A singlet corresponding to the methylene (B1212753) protons (H-2') adjacent to the ester and ketone functionalities, and a singlet for the terminal methyl protons (H-3'). The integration of these signals would be in a 2:2:2:3 ratio, corresponding to the two sets of aromatic protons, the methylene protons, and the methyl protons, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | 8.10 - 8.20 | Doublet (d) | ~8.5 |

| H-3, H-5 | 7.15 - 7.25 | Doublet (d) | ~8.5 |

| H-2' (CH₂) | ~5.30 | Singlet (s) | N/A |

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum is expected to show signals for all nine carbon atoms in the molecule. The carbonyl carbons of the ester and ketone groups are predicted to appear at the most downfield chemical shifts. The aromatic carbons will exhibit signals in the range of approximately 115 to 165 ppm. The carbon directly attached to the fluorine atom (C-4) will show a large one-bond carbon-fluorine coupling constant (¹JCF), and the ortho and meta carbons will show smaller two- and three-bond couplings, respectively. The aliphatic carbons of the 2-oxopropyl group will appear at the most upfield chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~165 |

| C=O (ketone) | ~205 |

| C-1 | ~127 |

| C-2, C-6 | ~132 |

| C-3, C-5 | ~116 |

| C-4 | ~166 |

| C-2' (CH₂) | ~70 |

Fluorine-19 (¹⁹F) NMR Applications for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the electronic environment of the fluorine atom in this compound. A single resonance is expected in the ¹⁹F NMR spectrum, and its chemical shift provides information about the electron density around the fluorine nucleus. For a fluorine atom attached to an aromatic ring, the chemical shift is influenced by the nature and position of other substituents. The signal may also exhibit coupling to the ortho-protons (H-3 and H-5), which would appear as a triplet in the proton-coupled ¹⁹F NMR spectrum.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between protons. For this compound, a cross-peak would be expected between the aromatic protons H-2/H-6 and H-3/H-5, confirming their ortho relationship. No cross-peaks are expected for the singlet signals of the 2-oxopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between the signals of H-2/H-6 and C-2/C-6, H-3/H-5 and C-3/C-5, H-2' and C-2', and H-3' and C-3'.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (two- and three-bond) correlations between protons and carbons, which is vital for establishing the connectivity of different fragments of the molecule. Key expected correlations include:

H-2/H-6 to the ester carbonyl carbon (C=O).

H-2' to the ester carbonyl carbon (C=O) and the ketone carbonyl carbon (C=O).

H-3' to the ketone carbonyl carbon (C=O) and C-2'.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. In this case, it could show correlations between the methylene protons (H-2') and the ortho-protons of the aromatic ring (H-2/H-6), confirming the orientation of the ester group.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of this compound. The theoretical exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the molecular formula C₁₀H₉FO₃.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₀H₉FO₃ + H]⁺ | 197.0660 |

Fragmentation Pathways Analysis of this compound

Upon electron ionization, the this compound molecule is expected to form a molecular ion ([M]⁺•). The subsequent fragmentation of this molecular ion would likely proceed through several key pathways, driven by the relative stability of the resulting fragments.

One of the most common fragmentation pathways for esters is alpha-cleavage , which involves the cleavage of the bond adjacent to the carbonyl group. In the case of this compound, two primary alpha-cleavage events are plausible:

Loss of the 2-oxopropoxy radical: This would result in the formation of the 4-fluorobenzoyl cation, a highly stable acylium ion. This fragment is often observed as a prominent peak in the mass spectra of benzoate (B1203000) esters.

Loss of the 4-fluorobenzoyl radical: This would lead to the formation of the 2-oxopropyl cation.

Another significant fragmentation process for esters containing gamma-hydrogens is the McLafferty rearrangement . This intramolecular hydrogen transfer from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, results in the elimination of a neutral molecule. For this compound, this would involve the transfer of a hydrogen atom from the terminal methyl group of the 2-oxopropyl moiety, leading to the elimination of acetone and the formation of a radical cation of 4-fluorobenzoic acid.

Further fragmentation of the primary fragment ions can also occur. For instance, the 4-fluorobenzoyl cation can lose a molecule of carbon monoxide (CO) to form the 4-fluorophenyl cation. The aromatic ring itself can undergo fragmentation, although this typically requires higher energy.

A summary of the predicted major fragmentation pathways is presented in the interactive table below.

| Precursor Ion (m/z) | Fragmentation Process | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |

| [M]⁺• | Alpha-cleavage | •OCH₂C(O)CH₃ | [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation |

| [M]⁺• | Alpha-cleavage | •C(O)C₆H₄F | [C₃H₅O]⁺ | 2-Oxopropyl cation |

| [M]⁺• | McLafferty Rearrangement | CH₃C(O)CH₃ (Acetone) | [C₇H₅FO₂]⁺• | Radical cation of 4-fluorobenzoic acid |

| [C₇H₄FO]⁺ | Decarbonylation | CO | [C₆H₄F]⁺ | 4-Fluorophenyl cation |

These predicted pathways provide a theoretical framework for interpreting the mass spectrum of this compound and for distinguishing it from isomeric and related compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are indispensable for the identification of functional groups within a molecule. These techniques probe the vibrational modes of molecules, which are dependent on the bond strengths and the masses of the constituent atoms.

While the specific IR and Raman spectra for this compound are not publicly documented, the expected characteristic vibrational frequencies can be reliably predicted based on the known absorption and scattering regions of its constituent functional groups. The key functional groups in this compound are the ester carbonyl (C=O), the ketone carbonyl (C=O), the carbon-oxygen single bonds (C-O) of the ester, the carbon-fluorine bond (C-F), and the aromatic ring (C=C and C-H).

The ester carbonyl (C=O) stretching vibration is typically one of the most intense absorptions in the IR spectrum and a strong band in the Raman spectrum, appearing in the region of 1750-1735 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring. The ketone carbonyl (C=O) stretching vibration is also expected to be a strong band, typically appearing at a slightly lower wavenumber than the ester carbonyl, in the range of 1725-1705 cm⁻¹.

The C-O stretching vibrations of the ester group are expected to produce two distinct bands. The C-O-C asymmetric stretch usually appears in the 1250-1100 cm⁻¹ region, while the symmetric stretch is found at a lower frequency.

The C-F stretching vibration of the fluorinated aromatic ring is a strong absorption in the IR spectrum and is typically observed in the 1250-1000 cm⁻¹ region.

The aromatic ring will give rise to several characteristic bands. The C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are expected to be observed above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are found in the 900-690 cm⁻¹ region. For a para-substituted ring, a strong band is expected in the 860-800 cm⁻¹ range.

A summary of the expected characteristic vibrational frequencies for this compound is provided in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Ester C=O | Stretching | 1750 - 1735 | Strong | Strong |

| Ketone C=O | Stretching | 1725 - 1705 | Strong | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong | Medium to Strong |

| C-O (Ester) | Asymmetric Stretching | 1250 - 1100 | Strong | Medium |

| C-F | Stretching | 1250 - 1000 | Strong | Weak |

| Aromatic C-H | Stretching | > 3000 | Medium | Medium |

| Aromatic C-H | Out-of-plane Bending | 860 - 800 | Strong | Weak |

| Aliphatic C-H | Stretching | 2990 - 2850 | Medium | Medium |

The combined analysis of IR and Raman spectra would provide a comprehensive vibrational fingerprint of this compound, confirming the presence of all its key functional groups and providing evidence for its molecular structure.

X-ray Crystallography for Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes favorable intermolecular interactions and minimizes repulsive forces. The presence of the polar carbonyl groups and the fluorine atom will likely lead to a crystal packing arrangement dominated by dipole-dipole interactions.

Tautomerism Studies in Solid Phase

The 2-oxopropyl moiety of the molecule introduces the possibility of keto-enol tautomerism . In the solid state, the molecule could potentially exist as either the keto tautomer (as named) or the enol tautomer, where a proton has migrated from the methyl group to the ketone oxygen, forming a hydroxyl group and a carbon-carbon double bond. The preferred tautomeric form in the crystal will depend on the relative thermodynamic stabilities of the two forms and the ability of each to form favorable intermolecular interactions within the crystal lattice. X-ray crystallography would be the definitive method to establish which tautomer is present in the solid state, or if both are present in a disordered arrangement. The formation of intramolecular hydrogen bonds in the enol form, if sterically feasible, could favor its existence.

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are fundamental for the separation, identification, and purification of chemical compounds. The choice of chromatographic method depends on the properties of the analyte, such as polarity, volatility, and molecular weight.

For a compound like this compound, several chromatographic methods would be suitable for its analysis and purification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is often used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. A spot of the compound on a silica gel plate would be eluted with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The retention factor (Rf) value would be characteristic of the compound in that specific solvent system and would allow for its distinction from starting materials and byproducts. The presence of a single spot would be an indication of high purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile and water). The compound would be detected by a UV detector, as the aromatic ring is a strong chromophore. HPLC can provide a quantitative measure of purity and can also be used for preparative-scale purification to obtain a highly pure sample.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given that this compound is an ester of a relatively low molecular weight, it is likely to be sufficiently volatile for GC analysis. The compound would be separated based on its boiling point and its interactions with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS would provide both retention time data for identification and a mass spectrum for structural confirmation.

The selection of the most appropriate chromatographic technique and the optimization of the separation conditions are crucial steps in the synthesis and characterization of this compound, ensuring the purity of the material used for further studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile and thermally stable compounds like esters. In a hypothetical analysis of this compound, the sample would be vaporized and introduced into a gas chromatograph. Inside the GC, the compound would travel through a capillary column, and its retention time—the time it takes to pass through the column—would be a key identifying characteristic.

Following separation by the GC, the molecules would enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show characteristic fragments corresponding to the 4-fluorobenzoyl cation and the oxopropyl moiety, allowing for unambiguous identification. While specific studies on this compound are not prevalent, the analytical approach is well-established for similar fluorinated aromatic compounds. For instance, GC-MS has been effectively used for the trace analysis of various fluorobenzoic acids in water samples after derivatization to their more volatile methyl esters nih.gov.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC analysis. For the analysis of this compound, a reverse-phase HPLC method would likely be employed.

In this approach, the compound would be dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, a mixture of solvents such as acetonitrile and water, would carry the sample through a column packed with a nonpolar stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The retention time of this compound would be determined by its polarity. A UV detector is commonly used for aromatic compounds, and the wavelength of maximum absorbance for the 4-fluorobenzoate chromophore would be selected for detection. The development of HPLC methods for fluorinated benzoic acid derivatives is a common practice in pharmaceutical analysis, allowing for the separation of closely related impurities ekb.egsielc.com.

Table 2: Illustrative HPLC Parameters for the Analysis of this compound| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Compound Index

Table 3: Chemical Compounds Mentioned| Compound Name |

|---|

| This compound |

| 4-fluorobenzoic acid |

| Acetonitrile |

| Water |

| Helium |

| Formic acid |

Computational and Theoretical Chemistry Studies of 2 Oxopropyl 4 Fluorobenzoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. rsc.org These methods, rooted in quantum mechanics, can determine the wavefunction of electrons, which in turn allows for the calculation of molecular structure, electronic energy, spectra, and various electrical properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly. For a molecule like 2-Oxopropyl 4-fluorobenzoate (B1226621), DFT calculations would be employed to optimize its three-dimensional geometry, determining the most stable arrangement of its atoms.

These calculations would also yield the energies and shapes of its molecular orbitals (MOs). The distribution of these orbitals provides insight into the molecule's bonding characteristics and reactivity. The results would typically be presented in a table listing the energies of the key molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.org

An FMO analysis of 2-Oxopropyl 4-fluorobenzoate would involve:

Identifying the HOMO and LUMO: From the DFT results, the HOMO and LUMO would be identified.

Calculating the Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates the molecule is more reactive. malayajournal.org

Visualizing the Orbitals: The spatial distribution of the HOMO and LUMO would be plotted to predict where the molecule would most likely react. For example, the analysis would show which atoms have the largest contributions to these frontier orbitals, indicating potential sites for nucleophilic or electrophilic attack. youtube.com

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

| HOMO | Value not available |

| LUMO | Value not available |

| Energy Gap (ΔE) | Value not available |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps in understanding the charge distribution and predicting intermolecular interactions. malayajournal.org The MEP surface is color-coded to indicate different regions of charge:

Red: Indicates regions of negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like oxygen). These are sites prone to electrophilic attack. researchgate.net

Blue: Indicates regions of positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack. malayajournal.org

Green: Represents neutral or near-zero potential regions, often found over nonpolar parts of the molecule like carbon rings. malayajournal.org

For this compound, an MEP analysis would reveal the electron-rich areas (likely around the carbonyl oxygens) and electron-poor areas, providing a guide to its reactivity and how it might interact with other molecules.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. Due to the rotatable bonds in its ester and ketone groups, this compound can exist in various conformations. Computational methods can be used to find the lowest energy (most stable) conformation.

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of the molecule over time. An MD simulation calculates the forces between atoms and uses them to simulate their movements, providing a view of the molecule's flexibility, conformational changes, and interactions with its environment (e.g., a solvent). This would help to understand the conformational landscape the molecule explores under specific conditions.

Prediction of Spectroscopic Properties and Experimental Validation

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict:

Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule's bonds.

Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of the hydrogen and carbon atoms.

UV-Visible spectra: By calculating the electronic transition energies (e.g., from HOMO to LUMO).

Comparing these predicted spectra with experimentally measured spectra is a standard way to validate the accuracy of the computational methods and the calculated molecular structure.

Reaction Pathway Modeling and Transition State Analysis

Should this compound be involved in a chemical reaction (e.g., hydrolysis of the ester), computational modeling could be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates.

A crucial part of this analysis is locating the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which is directly related to the reaction rate. researchgate.net This analysis provides deep insights into the reaction mechanism at a molecular level.

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical chemistry studies detailing the structure-reactivity relationship of this compound were identified. Therefore, the generation of an article section on this topic with detailed research findings and data tables is not possible at this time.

The investigation sought to uncover research that computationally analyzes the molecular properties, bond characteristics, and reactivity indices of this compound. Such studies are crucial for understanding the intrinsic relationship between a molecule's three-dimensional structure and its chemical behavior. Typically, these analyses involve methods like Density Functional Theory (DFT) to calculate parameters that predict the molecule's stability, reactivity hotspots, and potential reaction mechanisms.

Searches were conducted for scholarly articles and database entries that would provide the necessary data to construct the requested section, "4.5. Structure-Reactivity Relationship via Computational Approaches." However, the scientific literature accessible through public search domains does not appear to contain this specific information for this compound. While research exists for related compounds, such as other 4-fluorobenzoate esters or different 2-oxopropyl esters, the strict focus on "this compound" as per the instructions means these cannot be used as substitutes.

Without access to peer-reviewed computational studies on this specific compound, any attempt to generate the requested detailed findings, data tables, and in-depth analysis would be speculative and not grounded in scientific fact. Adherence to accuracy and the use of verifiable sources is paramount in scientific writing.

It is possible that such computational studies exist in proprietary industrial research or have not yet been published in the public domain. As new research is constantly being published, this information may become available in the future.

Advanced Chemical Reactivity and Transformation Studies of 2 Oxopropyl 4 Fluorobenzoate

Hydrolysis and Ester Cleavage Mechanisms

The ester functionality in 2-Oxopropyl 4-fluorobenzoate (B1226621) is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond. This process can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis of benzoate (B1203000) esters typically proceeds through a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This initial attack is generally the rate-determining step and results in the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the expulsion of the 2-oxopropoxide leaving group and the formation of a 4-fluorobenzoate salt. The final products after an acidic workup are 4-fluorobenzoic acid and acetone. The rate of this hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom at the para position, can increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Kinetic studies on substituted phenyl benzoates have shown that electron-withdrawing substituents indeed enhance the rate of alkaline hydrolysis. rsc.org For instance, the hydrolysis of para-substituted nitrophenyl benzoate esters, which also feature an electron-withdrawing group, has been used to model kinetic trends in biocatalytic hydrolysis. semanticscholar.org

Acid-catalyzed hydrolysis, on the other hand, typically follows an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This pathway involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the 2-oxopropanol (acetone) moiety is eliminated, and the 4-fluorobenzoic acid is regenerated. Studies on the hydrolysis of para-substituted benzoate esters have provided insights into the rate constants under various conditions. researchgate.net

| Hydrolysis Condition | Mechanism | Key Steps | Products (after workup) |

| Basic (e.g., NaOH) | BAC2 | 1. Nucleophilic attack by OH⁻2. Formation of tetrahedral intermediate3. Elimination of 2-oxopropoxide | 4-Fluorobenzoic acid and Acetone |

| Acidic (e.g., H₃O⁺) | AAC2 | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by H₂O3. Proton transfers4. Elimination of acetone | 4-Fluorobenzoic acid and Acetone |

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of 2-Oxopropyl 4-fluorobenzoate in substitution reactions is dictated by its two main reactive sites: the carbonyl carbon of the ester and the aromatic ring.

Nucleophilic Acyl Substitution: The ester carbonyl carbon is a primary site for nucleophilic attack. This leads to nucleophilic acyl substitution, where the 2-oxopropoxy group is replaced by another nucleophile. This reaction proceeds through the characteristic addition-elimination mechanism, involving a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org A wide range of nucleophiles can participate in this reaction, including alkoxides, amines, and organometallic reagents. For example, transesterification can occur in the presence of an alcohol and a suitable catalyst. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring can be susceptible to nucleophilic aromatic substitution, particularly when the ring is activated by strong electron-withdrawing groups. While the ester group is moderately activating for SNAr reactions, the reaction typically requires strong nucleophiles and often harsh conditions. researchgate.net The rate of SNAr on fluoroarenes is often faster than for other haloarenes due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack. youtube.com

| Reaction Type | Reactive Site | Typical Reagents | Expected Outcome |

| Nucleophilic Acyl Substitution | Ester Carbonyl Carbon | Alcohols, Amines, Grignard reagents | Replacement of the 2-oxopropoxy group |

| Nucleophilic Aromatic Substitution | C-F bond on the Aromatic Ring | Strong nucleophiles (e.g., alkoxides, amines) | Replacement of the fluorine atom |

| Electrophilic Aromatic Substitution | Aromatic Ring | Nitrating agents, Halogens, Sulfonating agents | Substitution on the aromatic ring, primarily at the meta position to the ester |

Reduction and Oxidation Pathways

The carbonyl groups of both the ester and the ketone in this compound are susceptible to reduction.

Reduction: The reduction of β-keto esters can be achieved with a variety of reducing agents, often with high stereoselectivity. researchgate.netnih.gov Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the ester functionalities. acs.org The reduction of the ester will yield a primary alcohol, while the ketone will be reduced to a secondary alcohol. This would result in the formation of 4-fluorobenzyl alcohol and propan-1,2-diol. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally selective for ketones and aldehydes in the presence of esters. acs.org Therefore, treatment of this compound with NaBH₄ would be expected to selectively reduce the ketone to a secondary alcohol, yielding 2-hydroxypropyl 4-fluorobenzoate. Diisobutylaluminum hydride (DIBAL-H) can be used to reduce esters to aldehydes at low temperatures. masterorganicchemistry.com

Oxidation: The oxidation of the 2-oxopropyl moiety can be more complex. The ketone is generally resistant to oxidation under mild conditions. However, under more forcing conditions, oxidative cleavage of the C-C bond adjacent to the carbonyl group can occur. The α-position to the ketone is also a potential site for oxidation. For instance, α-hydroxylation of β-keto esters can be achieved using various oxidizing agents, sometimes in an enantioselective manner with the use of chiral catalysts. acs.orgresearchgate.net

| Reaction | Functional Group Targeted | Reagent | Expected Product |

| Reduction | Ketone and Ester | LiAlH₄ | 4-Fluorobenzyl alcohol and Propan-1,2-diol |

| Reduction | Ketone | NaBH₄ | 2-Hydroxypropyl 4-fluorobenzoate |

| Reduction | Ester | DIBAL-H (low temp.) | 4-Fluorobenzaldehyde and Acetone |

| Oxidation | α-carbon of the ketone | Various oxidizing agents | α-Hydroxy-2-oxopropyl 4-fluorobenzoate |

Cycloaddition and Condensation Reactions Involving the Oxopropyl Moiety

The presence of the β-keto ester functionality in this compound opens up possibilities for various cycloaddition and condensation reactions.

The active methylene (B1212753) group (the CH₂ group between the two carbonyls) is acidic and can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile in a variety of condensation reactions. One of the most common reactions for β-keto esters is the Knoevenagel condensation. purechemistry.orgjove.com This reaction involves the condensation of the active methylene compound with an aldehyde or ketone in the presence of a weak base, leading to the formation of a new carbon-carbon double bond. thermofisher.com For example, reaction with an aldehyde would yield an α,β-unsaturated dicarbonyl compound.

Intramolecular condensation reactions are also possible if the molecule contains another electrophilic site. While this compound itself is not primed for a simple intramolecular aldol-type condensation, derivatives could be designed to undergo such cyclizations. youtube.comkhanacademy.org

Derivatization and Functional Group Interconversions on the Aromatic Ring

The 4-fluorobenzoate moiety of the molecule can be subjected to various derivatization and functional group interconversion reactions. As mentioned in section 5.2, nucleophilic aromatic substitution can replace the fluorine atom with other functional groups.

Furthermore, the ester group can be converted into a variety of other functional groups. For instance, hydrolysis of the ester (as discussed in 5.1) yields 4-fluorobenzoic acid. wikipedia.orgorgsyn.org This carboxylic acid can then be converted into an acid chloride, an amide, or other derivatives using standard organic synthesis methods. globalscientificjournal.comresearchgate.netresearchgate.net The 4-fluorobenzoic acid can also be a precursor for the synthesis of other bioactive molecules. researchgate.net

| Reaction | Target Functional Group | Reagents | Resulting Functional Group |

| Hydrolysis | Ester | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Amidation | Ester | Amine | Amide |

| Reduction | Ester | LiAlH₄ | Primary Alcohol |

| Nucleophilic Aromatic Substitution | Fluoro Group | Nucleophile (e.g., RO⁻, R₂NH) | Ether, Amine, etc. |

Role of 2 Oxopropyl 4 Fluorobenzoate As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in 2-Oxopropyl 4-fluorobenzoate (B1226621) makes it a valuable precursor for synthesizing a wide array of complex organic molecules. The 4-fluorobenzoate moiety provides a stable aromatic core that can be further functionalized, while the 2-oxopropyl group offers a reactive site for various chemical reactions.

As a synthetic scaffold, 2-Oxopropyl 4-fluorobenzoate provides a foundational structure upon which new chemical entities can be built. The fluorinated phenyl ring is a common feature in many bioactive molecules, and its presence in this building block allows for the direct incorporation of this important pharmacophore. The keto-ester functionality allows for the attachment of diverse molecular fragments, enabling the generation of libraries of novel compounds for drug discovery and other applications.

Heterocyclic compounds are of immense importance in medicinal chemistry. This compound can serve as a key starting material for the synthesis of various heterocyclic systems. For instance, derivatives of 4-fluorobenzoic acid are utilized in the synthesis of oxadiazoles (B1248032). researchgate.netresearchgate.net The 2-oxopropyl group can participate in condensation reactions with hydrazines or other binucleophiles to form five- or six-membered heterocyclic rings. For example, it can be envisioned to react with hydrazine (B178648) derivatives to yield pyrazoles or with amidines to produce pyrimidines, both of which are privileged structures in drug discovery.

| Heterocycle Class | Potential Synthesis from this compound |

| Oxadiazoles | Derivatives of 4-fluorobenzoic acid are used in their synthesis. researchgate.netresearchgate.net |

| Pyrazoles | Reaction of the 2-oxopropyl group with hydrazine derivatives. |

| Pyrimidines | Reaction of the 2-oxopropyl group with amidine derivatives. |

In the context of multi-step synthesis, this compound acts as a crucial intermediate. The ester linkage can be hydrolyzed to reveal the carboxylic acid, or the ketone can be reduced to an alcohol, providing further points for molecular elaboration. This allows for a stepwise and controlled construction of complex target molecules. The fluorine atom on the benzene (B151609) ring can also influence the reactivity of the molecule and can be a site for further transformations, such as nucleophilic aromatic substitution, under specific conditions.

Applications in Materials Chemistry Research

The structural features of this compound also lend themselves to applications in the field of materials chemistry, particularly in the synthesis of novel polymers and functional monomers.

Esters of 4-fluorobenzoic acid can be incorporated into polymer backbones or as pendant groups. While direct polymerization of this compound is not typical, its derivatives can be designed for such purposes. For example, the introduction of a polymerizable group, such as a vinyl or acrylic moiety, onto the molecule would allow it to be integrated into various polymer architectures. The presence of the fluorine atom can impart desirable properties to the resulting polymer, such as thermal stability, chemical resistance, and altered surface properties. Research on polymers bearing activated esters, including fluorobenzene (B45895) derivatives, highlights their utility in post-polymerization modification to create functional materials. mdpi.com

This compound can be chemically modified to produce functional monomers for polymerization. For instance, the ketone functionality could be converted into a hydroxyl group, which can then be esterified with acrylic acid or methacrylic acid to yield a polymerizable monomer. The resulting monomer, containing the 4-fluorobenzoate unit, could then be used in the synthesis of specialty polymers with tailored properties. The synthesis of polymers from activated 4-vinylbenzoates demonstrates a strategy for creating functional polymeric architectures from similar building blocks. researchgate.net

| Potential Monomer Type | Synthetic Transformation from this compound |

| Acrylate/Methacrylate | Reduction of the ketone to an alcohol, followed by esterification with acrylic/methacrylic acid. |

| Styrenic | More complex multi-step synthesis to introduce a vinyl group on the aromatic ring. |

Role in Catalyst Design and Development

Extensive searches of scientific literature and chemical databases did not yield any specific examples of "this compound" being directly utilized in the design and development of catalysts. The following sections detail the lack of available information regarding its application as a ligand component or in the development of chiral auxiliaries.

Ligand Component Synthesis

There is no documented evidence in peer-reviewed literature or patents of this compound being employed as a precursor or intermediate in the synthesis of ligands for catalytic applications. While beta-keto esters as a class of compounds are known to be versatile building blocks in organic synthesis, and fluorinated motifs are of interest in catalyst design for tuning electronic properties, the specific combination within this compound has not been reported for this purpose.

Consequently, no data is available to populate a table on its role in ligand component synthesis.

Interactive Data Table: Synthesis of Ligand Components from this compound

| Ligand Class | Catalyst Application | Synthetic Route Summary | Diastereoselectivity / Enantioselectivity |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Chiral Auxiliary Development

Similarly, a thorough review of the scientific literature reveals no instances of this compound being used in the development of chiral auxiliaries. Chiral auxiliaries are crucial tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. While various carbonyl-containing molecules serve as platforms for chiral auxiliary design, this compound has not been identified as a useful scaffold in this context.

Therefore, no research findings are available to create a table detailing its application in chiral auxiliary development.

Interactive Data Table: Application of this compound in Chiral Auxiliary Development

| Chiral Auxiliary Type | Asymmetric Reaction | Diastereomeric Excess (% de) / Enantiomeric Excess (% ee) | Cleavage Conditions |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Future Directions and Emerging Research Avenues for 2 Oxopropyl 4 Fluorobenzoate

Sustainable Synthetic Methodologies Development

The future synthesis of 2-Oxopropyl 4-fluorobenzoate (B1226621) and its derivatives is likely to be guided by the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources. yale.eduepa.govorganic-chemistry.org Traditional esterification methods often involve stoichiometric reagents and harsh conditions. nih.gov Emerging research focuses on cleaner, more efficient alternatives.

One promising avenue is the adoption of microwave-assisted synthesis . This technique can dramatically reduce reaction times, improve yields, and minimize byproducts compared to conventional heating. researchgate.neteurekaselect.com For instance, the formation of esters from carboxylic acids and O-alkylisoureas can be achieved in minutes under microwave irradiation, a significant improvement over traditional methods. organic-chemistry.orgacs.org Applying this to the synthesis of 2-Oxopropyl 4-fluorobenzoate from 4-fluorobenzoic acid could offer a more sustainable production route.

Another key area is the use of biocatalysis . Enzymes, such as lipases, can catalyze esterification reactions under mild, solvent-free conditions. google.com Lipase-catalyzed transesterification has been shown to produce β-keto esters in high yields (>90%) and can resolve racemic alcohols with high enantioselectivity. google.com Exploring enzymatic routes for the synthesis of this compound could lead to highly selective and environmentally benign processes.

The table below illustrates a hypothetical comparison between a traditional and a potential green synthetic approach for a related ester, highlighting the advantages of sustainable methodologies.

| Parameter | Traditional Method (e.g., Reflux) | Green Method (e.g., Microwave) |

| Reaction Time | Several hours (e.g., 12 h) | Minutes (e.g., 25 min) |

| Energy Input | High and sustained | Low and targeted |

| Solvent Use | Often requires bulk organic solvents | Can be performed solvent-free or in green solvents |

| Yield | Variable, often moderate | Often improved |

| Byproduct Generation | Can be significant | Minimized |

This table is illustrative, based on general principles and findings for similar reactions, such as the synthesis of oxadiazoles (B1248032) from acyl hydrazones. organic-chemistry.org

Exploration of Novel Reactivity Patterns

The unique combination of functional groups in this compound—a β-keto ester with a fluorinated aryl moiety—opens up a wide range of possibilities for exploring new chemical reactions. β-keto esters are exceptionally versatile building blocks in organic synthesis, possessing both electrophilic and nucleophilic sites that allow for selective reactions. researchgate.netresearchgate.net

Future research could focus on the distinct reactivity of the β-keto ester core. This structural motif can undergo a variety of transformations, including:

Palladium-catalyzed reactions: Allylic esters of β-keto acids are known to generate palladium enolates, which can participate in aldol (B89426) condensations, Michael additions, and the formation of α,β-unsaturated ketones under neutral conditions. nih.gov

Decarboxylative reactions: Selective cleavage of the ester group can lead to the formation of ketones, a reaction that can be achieved chemoselectively under specific conditions. researchgate.net

Cyclization reactions: The dicarbonyl system is a precursor for synthesizing various heterocyclic compounds, such as pyrazolones, through condensation with reagents like hydrazine (B178648). nih.gov

Furthermore, the 4-fluorophenyl group influences the electronic properties of the molecule. The fluorine atom's high electronegativity can impact the reactivity of the aromatic ring and the adjacent ester group. While fluorine can withdraw electron density through the inductive effect, it can also donate electron density via a resonance effect, a balance that can be exploited in designing new reactions. quora.com Research into the microbial degradation of 4-fluorobenzoate has shown that enzymes can catalyze reactions on the fluorinated ring, suggesting possibilities for biocatalytic transformations. nih.gov

Integration in Automated Synthesis Platforms

The progression of drug discovery and materials science increasingly relies on high-throughput screening of large compound libraries. Automated synthesis platforms are crucial to this effort, enabling the rapid and systematic production of diverse molecules. nih.gov The structural characteristics of this compound make it a potentially valuable building block for such platforms.

Its defined points of reactivity—the ketone, the active methylene (B1212753) group, the ester, and the aromatic ring—allow for its systematic modification. An automated platform could utilize a common this compound core and introduce a wide array of chemical diversity by performing a series of programmed reactions at these sites. For example, a library of compounds could be generated by:

Reacting the ketone with various Grignard reagents or reducing agents.

Alkylating the active methylene carbon with a range of electrophiles.

Transesterifying the ester with different alcohols.

Performing nucleophilic aromatic substitution on the fluorinated ring under specific conditions.

The reliable and predictable nature of β-keto ester chemistry is well-suited for the algorithmic and robotic processes inherent in automated synthesis. nih.govorganic-chemistry.org

Development of Advanced Analytical Probes

Chemical probes are small molecules used to study and visualize biological processes in real time. nih.gov The development of such probes, particularly for medical imaging and diagnostics, is a rapidly advancing field. nih.govdigitellinc.com The 4-fluorobenzoate scaffold is of significant interest in this area, especially for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net

PET is a highly sensitive molecular imaging technique that uses molecules labeled with a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F). radiologykey.comeurekalert.org The 110-minute half-life of ¹⁸F is ideal for medical imaging, and its incorporation into biologically relevant molecules allows for the non-invasive study of metabolic and physiological processes. openmedscience.com

A close analog of this compound, Propargyl 4-[¹⁸F]fluorobenzoate , has been successfully developed as a prosthetic group for labeling biomolecules via "click chemistry". nih.gov This demonstrates the utility of the 4-[¹⁸F]fluorobenzoate core as a PET imaging agent.

| Labeled Compound | Precursor | Radiochemical Yield (Decay-Corrected) | Application |

| Propargyl 4-[¹⁸F]fluorobenzoate | Quaternary salt precursor | 58 ± 31% | PET imaging template |

| [¹⁸F]Labeled Benzyl Azide | Propargyl 4-[¹⁸F]fluorobenzoate | 88 ± 4% | Model click reaction |

| [¹⁸F]Labeled Lysine Derivative | Propargyl 4-[¹⁸F]fluorobenzoate | 75 ± 5% | Peptide mimic labeling |

Data adapted from research on Propargyl 4-[¹⁸F]fluorobenzoate. nih.gov

Future research could adapt this compound for similar purposes. By synthesizing the molecule with ¹⁸F, it could serve as a novel PET tracer itself or as a platform for creating more complex probes. The β-keto ester functionality offers a chemical handle for attaching the molecule to targeting vectors like peptides or antibodies, potentially enabling the imaging of specific biological targets such as enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-oxopropyl 4-fluorobenzoate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves esterification between 4-fluorobenzoic acid and a ketone-containing alcohol (e.g., hydroxyacetone). Catalytic methods using sulfuric acid or carbodiimide coupling agents (e.g., DCC/DMAP) are common. Yield optimization requires controlling stoichiometry, reaction temperature (e.g., 60–80°C), and solvent polarity (e.g., THF or DCM). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for signals corresponding to the fluorophenyl group (δ 7.1–8.0 ppm, coupling patterns due to ortho-F) and the oxopropyl moiety (δ 2.5–3.5 ppm for ketone-adjacent protons).

- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and aryl-F absorption (~1220 cm⁻¹).

- MS : Parent ion ([M+H]<sup>+</sup>) should match the molecular formula (C10H9FO3), with fragmentation peaks for the fluorobenzoyl and oxopropyl groups.

- Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use impervious gloves (nitrile or neoprene), sealed goggles, and a lab coat. Work under a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Store at 2–8°C in airtight containers, away from oxidizing agents. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the ester carbonyl, identifying susceptibility to nucleophilic attack. Molecular dynamics (MD) simulations in solvent environments (e.g., water or DMSO) reveal steric effects from the fluorophenyl group. Compare activation energies for different nucleophiles (e.g., amines vs. alkoxides) to design selective reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Test derivatives across a concentration gradient (e.g., 0.1–100 µM) to distinguish therapeutic vs. toxic thresholds.

- Target Specificity : Use enzyme inhibition assays (e.g., fluorometric kinase assays) to identify off-target interactions.

- Structural Modifications : Introduce substituents (e.g., methyl groups) to reduce nonspecific membrane disruption. Cross-validate findings with orthogonal assays (e.g., cell viability vs. bacterial growth) .

Q. How do solvent polarity and temperature influence the kinetic vs. thermodynamic control in the synthesis of this compound derivatives?

- Methodological Answer :

- Polar Solvents (e.g., DMF) : Favor charged intermediates, accelerating kinetic pathways (e.g., SN2 mechanisms).

- Nonpolar Solvents (e.g., toluene) : Stabilize transition states for thermodynamic control, favoring more stable products.

- Temperature : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80–120°C) drive equilibration toward thermodynamic outcomes. Monitor via <sup>19</sup>F NMR to track intermediate stability .

Q. What analytical challenges arise in quantifying trace impurities (e.g., fluorobenzoic acid) in this compound batches, and how can they be mitigated?

- Methodological Answer :

- HPLC-MS/MS : Use a reverse-phase column with a mobile phase of 0.1% formic acid in acetonitrile/water. Set MS/MS to detect m/z 139 (fluorobenzoic acid fragment) with a LOQ of 0.01%.

- Calibration Curves : Prepare impurity standards in matrix-matched solvents to avoid matrix effects.

- Sample Preparation : Liquid-liquid extraction (ethyl acetate/water) minimizes interference from polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.